molecular formula C8H7N3O3 B1471770 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1367930-53-7

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid

Katalognummer: B1471770
CAS-Nummer: 1367930-53-7
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: XSZORSJMHRMVDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1367930-53-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system known for its structural resemblance to purines, which allows it to interact with a wide range of biological targets . This scaffold is recognized for its diverse pharmacological potential and is found in compounds investigated for various therapeutic areas, including as antagonists for cancer therapy and inhibitors of kinases . Researchers value this specific carboxylic acid derivative as a versatile synthetic intermediate. The presence of both the carboxylic acid functional group and the nitrogen-rich heterocycle makes it a valuable precursor for the synthesis of more complex molecules, such as amides and esters, via further functionalization . Its application is primarily in the development of novel active compounds for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7/h2-3H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZORSJMHRMVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antiproliferative effects, antibacterial properties, and mechanisms of action against various cell lines and pathogens.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazo-pyridine core with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, including this compound.

In Vitro Studies

In vitro assays demonstrated that compounds derived from this class exhibit selective cytotoxicity against human cancer cell lines. The most notable findings include:

  • Colon Carcinoma : The compound showed strong activity with IC50 values in the sub-micromolar range (0.4 to 0.7 μM), indicating effective inhibition of cell proliferation .
  • Mechanism : The mechanism of action appears to involve interference with cellular pathways essential for cancer cell survival and proliferation.
CompoundCell LineIC50 (μM)
1-Methyl-5-OxoColon Carcinoma0.4
1-Methyl-5-OxoColon Carcinoma0.7

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. While most derivatives showed limited antibacterial activity, one derivative demonstrated moderate efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

Antiviral Activity

In addition to its antiproliferative and antibacterial effects, some studies have explored the antiviral potential of imidazo[4,5-b]pyridine compounds against various DNA and RNA viruses. However, specific data on the antiviral activity of this compound remains limited.

Case Studies

Several case studies highlight the biological activity of related compounds within the imidazo[4,5-b]pyridine family:

  • Study on Antiproliferative Effects : A study evaluating a series of amidino-substituted imidazo[4,5-b]pyridines found that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : Another investigation focused on antimicrobial features found that certain structural modifications enhanced binding affinity to bacterial enzymes like DHFR .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[4,5-b]pyridine Derivatives

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic Acid
  • Structure : Chlorine replaces the oxo group at position 5.
  • Molecular Formula : C₈H₆ClN₃O₂.
  • Molecular Weight : 211.61 g/mol .
  • Applications: Likely used in medicinal chemistry for halogen-bonding interactions in drug design .
Methyl 1H-Imidazo[4,5-b]pyridine-7-carboxylate
  • Structure : Lacks the methyl and oxo groups; features a methyl ester at position 7.
  • Molecular Formula : C₈H₇N₃O₂.
  • Molecular Weight : 178.06 g/mol .
  • Key Differences :
    • The ester group offers a prodrug strategy, enabling easier cellular uptake followed by hydrolysis to the active carboxylic acid form.
    • Applications: Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid
  • Structure : Saturated pyridine ring (tetrahydro) with oxo and carboxylic acid groups.
  • Molecular Formula : C₇H₇N₃O₃.
  • Molecular Weight : 181.15 g/mol .
  • Key Differences: Saturation reduces aromaticity, altering electronic properties and reactivity. Applications: Potential use in peptidomimetics or as a conformationally restricted scaffold .

Functional Analogues in Agrochemicals

Imazamox and Imazethapyr
  • Structures: Imidazolinone herbicides with pyridine-carboxylic acid cores and bulky alkyl/ether substituents. Imazamox: Contains a methoxymethyl group. Imazethapyr: Features an ethyl group.
  • Key Differences :
    • Both lack the methyl group at position 1 but retain herbicidal activity via acetolactate synthase (ALS) inhibition.
    • Applications: Broad-spectrum herbicides for legume crops .

Heterocycle-Modified Analogues

Thiazolo[4,5-b]pyridine-7-carboxylic Acid Derivatives
  • Structure: Thiazole replaces the imidazole ring. Example: 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid.
  • Molecular Weight : 341.39 g/mol .
  • Key Differences :
    • Thiazole introduces sulfur, enhancing π-stacking and metal-binding capabilities.
    • Applications: Antimicrobial or anticancer agents due to improved metabolic stability .

Structural and Functional Implications

Electronic and Solubility Profiles

  • 1-Methyl-5-oxo Derivative : The oxo group at position 5 increases polarity, improving aqueous solubility compared to chloro or ester analogues. The methyl group at position 1 may sterically hinder interactions in biological targets .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-Methyl-5-oxo-1H,4H,5H-imidazo[...]-7-COOH C₉H₉N₃O₃ 207.19 1-Me, 5-Oxo, 7-COOH Pharmaceutical intermediates
5-Chloro-1-methyl-1H-imidazo[...]-7-COOH C₈H₆ClN₃O₂ 211.61 1-Me, 5-Cl, 7-COOH Medicinal chemistry
Methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate C₈H₇N₃O₂ 178.06 7-COOMe Synthetic intermediate
Imazamox C₁₅H₁₉N₃O₄ 305.33 Methoxymethyl, 7-COOH Herbicide
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[...]-6-COOH C₇H₇N₃O₃ 181.15 Tetrahydro, 5-Oxo, 6-COOH Peptidomimetics

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Construction of the imidazo[4,5-b]pyridine core ring system.
  • Introduction of the 5-oxo group (lactam functionality).
  • Carboxylation at the 7-position.
  • Selective N1-methylation to yield the final compound.

These steps are often carried out sequentially or in a convergent manner using tailored reagents and conditions to optimize yield and purity.

Core Ring Formation and Functionalization

A common approach to preparing imidazo[4,5-b]pyridine derivatives involves cyclization reactions starting from appropriately substituted aminopyridines or related precursors.

  • Cyclization via Carbonylation and Ring Closure:
    Literature describes the treatment of aminopyridine derivatives with carbonylating agents such as trichloromethyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at low temperature (0 °C), followed by gradual warming to room temperature. This step facilitates formation of the lactam (5-oxo) ring by intramolecular cyclization.

  • Oxidative Cyclization:
    Alternative methods employ oxidative dehydrogenation under oxygen atmosphere to convert intermediate adducts into the desired heterocyclic ring system. This is done typically in ethanol with acetic acid as a catalyst at elevated temperatures (~130 °C) for extended periods (up to 18 hours).

N1-Methylation Procedure

Selective methylation at the nitrogen atom (N1) of the imidazo[4,5-b]pyridine ring is a critical step to obtain the 1-methyl derivative.

  • Methylation Using Methyl Iodide:
    The N1-methylation is performed by reacting the imidazo[4,5-b]pyridin-2-one intermediate with methyl iodide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is conducted in dichloromethane at room temperature, typically in a sealed tube, for 24 hours. The product is then isolated by aqueous workup and organic extraction.

The introduction of the carboxylic acid group at the 7-position can be achieved through:

  • Direct Carboxylation:
    Using carboxylation reagents or via hydrolysis of ester intermediates formed during earlier steps.

  • Oxidative Functionalization:
    In some synthetic routes, oxidation of methyl or other substituents at the 7-position leads to carboxylic acid formation.

Due to limited explicit details in the literature, the carboxylation step is often integrated into the ring closure or post-cyclization functional group modification stages.

Representative Synthetic Procedure Summary

Step No. Reaction Type Reagents & Conditions Outcome
1 Cyclization Aminopyridine derivative + trichloromethyl chloroformate, triethylamine, CH2Cl2, 0 °C to RT, 2 h Formation of imidazo[4,5-b]pyridin-2-one core
2 N1-Methylation Methyl iodide (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), CH2Cl2, RT, 24 h sealed tube Selective methylation at N1 position
3 Carboxylation / Hydrolysis Conditions vary; often acidic or oxidative environment Introduction of carboxylic acid at position 7

Research Findings and Optimization

  • Yield and Purity:
    The methylation step achieves high selectivity and yields when conducted under mild conditions with phase transfer catalysts, minimizing side reactions.

  • Reaction Monitoring:
    Chromatographic and spectroscopic techniques (e.g., NMR, HPLC) are employed to monitor reaction progress and confirm structural integrity.

  • Environmental Considerations:
    Some synthetic routes utilize oxygen as a green oxidant for ring closure and dehydrogenation steps, aligning with environmentally friendly practices.

  • Crystallographic Confirmation:
    X-ray crystallography has been used to confirm the structure of intermediates and final products in related imidazo and fused pyridine systems, ensuring correct regiochemistry and substitution patterns.

Summary Table of Key Preparation Methods

Method Aspect Description Reference
Core Ring Formation Cyclization with trichloromethyl chloroformate and base
N1-Methylation Methyl iodide in CH2Cl2 with tetrabutylammonium bromide
Oxidative Cyclization Oxygen atmosphere, ethanol, acetic acid, 130 °C, 18 h
Carboxylation Hydrolysis or oxidative functionalization post-cyclization Inferred from synthetic logic
Purification Extraction, drying over MgSO4, filtration, recrystallization Standard organic synthesis practice

Q & A

Q. What are the established synthetic routes for 1-methyl-5-oxo-imidazo[4,5-b]pyridine-7-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization of 2,3-diaminoisonicotinic acid derivatives with carbonyl-containing reagents. For example, heating 2,3-diaminoisonicotinic acid with 2-(piperidin-2-yl)acetic acid in sulfuric acid at 160°C for 3 hours forms the imidazo[4,5-b]pyridine core, followed by purification via preparative HPLC . Alternative routes use coupling agents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and diisopropylethylamine (DIEA) in dichloromethane to activate the carboxylic acid group for subsequent amidation or esterification .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Confirms molecular weight (e.g., observed [M+1]+ ions at 275.1 for intermediates in synthesis) .
  • NMR Spectroscopy: Resolves structural features (e.g., methyl groups at δ 1.4–1.6 ppm, aromatic protons in the imidazo ring) .
  • HPLC: Ensures purity (>95%) via reverse-phase chromatography with gradients of acetonitrile/water and 0.1% trifluoroacetic acid .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability is pH-dependent; avoid prolonged exposure to strong acids/bases .
  • Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the imidazo ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Coupling Agent Selection: HATU () offers higher coupling efficiency (85–90% yield) compared to EDC/HOBt (70–75%) for amide bond formation .
  • Solvent Optimization: Replace dichloromethane with DMF to enhance reagent solubility and reduce side reactions .
  • Catalytic Additives: Use DIEA (3–5 equiv.) to neutralize HCl byproducts and stabilize reactive intermediates .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

Methodological Answer:

  • Byproduct Formation: Trace impurities (e.g., unreacted 2,3-diamino precursors) are detected via LC-MS. Mitigate by increasing reaction time (16–24 hours) and using excess coupling agents .
  • Chromatographic Artifacts: Adjust HPLC gradients (e.g., 10–90% acetonitrile over 20 minutes) to resolve co-eluting peaks .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications: Replace the 1-methyl group with bulkier substituents (e.g., tert-butyl) to enhance target binding, as seen in GSK3β inhibitors like KICG1338 ().
  • Carboxylic Acid Bioisosteres: Substitute with tetrazole or sulfonamide groups to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Validation: Test analogs in enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) .

Q. How are contradictions in reported synthetic methods resolved?

Methodological Answer:

  • Systematic Screening: Compare reaction conditions (e.g., BOP-Cl vs. HATU) using design-of-experiment (DoE) models to identify optimal parameters .
  • Mechanistic Analysis: Use DFT calculations to evaluate the energy barriers of cyclization pathways, favoring routes with lower activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.